2-Cyclopropoxy-1-fluoro-4-methylbenzene
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Overview
Description
2-Cyclopropoxy-1-fluoro-4-methylbenzene is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol It is a derivative of benzene, featuring a cyclopropoxy group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-fluoro-4-methylbenzene typically involves multiple steps. One common method includes the Friedel-Crafts alkylation reaction, where a cyclopropyl group is introduced to the benzene ring . The final step involves the methylation of the benzene ring using reagents like CH3Cl/AlCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: HNO3/H2SO4, Br2/FeBr3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while bromination would produce bromo derivatives .
Scientific Research Applications
2-Cyclopropoxy-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. The cyclopropoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-4-fluoro-1-methylbenzene: Similar structure but with different positions of the substituents.
1-Fluoro-4-methoxybenzene: Lacks the cyclopropoxy group but has a methoxy group instead.
1-Bromo-3-fluoro-2-methylbenzene: Contains a bromine atom instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-1-fluoro-4-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H11FO/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
PXALDORZSMAEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
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